molecular formula C14H20N2O2 B7517498 N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide

N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide

Cat. No. B7517498
M. Wt: 248.32 g/mol
InChI Key: OATBVYHFZHJTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide, also known as F13714, is a novel compound that has shown potential for use in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has been shown to bind to the sigma-1 receptor with high affinity. This receptor is located in various regions of the brain and is involved in modulating the activity of other receptors and ion channels. This compound has been shown to enhance the activity of certain receptors and inhibit the activity of others, leading to its effects on pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, as well as improve memory and cognitive function. This compound has also been shown to have antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.

Advantages and Limitations for Lab Experiments

N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has several advantages for use in lab experiments. It has high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. This compound has also been shown to be selective for the sigma-1 receptor, meaning it does not bind to other receptors and cause unwanted effects. However, this compound has limitations as well. It has a short half-life, which may limit its usefulness in certain experiments. Additionally, it has not been studied extensively in humans, so its safety and efficacy are not well established.

Future Directions

There are several future directions for research on N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide. One area of interest is its potential use in treating mood disorders such as depression and anxiety. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in pain management. This compound has shown promising results in animal models, and further studies are needed to determine its usefulness in humans. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide can be synthesized using a specific method that involves the reaction of 2-(2,3-dihydroindol-1-yl)ethylamine with 2-methoxyacetyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide has been studied for its potential use in scientific research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This compound has been used in studies to investigate the role of the sigma-1 receptor in these processes and has shown promising results.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(9-15-14(17)10-18-2)16-8-7-12-5-3-4-6-13(12)16/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATBVYHFZHJTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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